molecular formula C27H21N3O3S B2933220 3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid CAS No. 926189-73-3

3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid

Cat. No.: B2933220
CAS No.: 926189-73-3
M. Wt: 467.54
InChI Key: FAYJGQSXLTYDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a benzothiazole core conjugated to a substituted pyrazole moiety via a but-3-enoic acid linker. The benzothiazole group is a privileged scaffold in medicinal chemistry due to its bioactivity, particularly in anticancer and antimicrobial contexts . The butenoic acid chain introduces carboxylic acid functionality, which may improve solubility and enable salt formation for pharmacokinetic optimization.

Properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S/c1-33-22-13-11-18(12-14-22)26-20(17-30(29-26)21-7-3-2-4-8-21)15-19(16-25(31)32)27-28-23-9-5-6-10-24(23)34-27/h2-15,17H,16H2,1H3,(H,31,32)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYJGQSXLTYDBI-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(CC(=O)O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\CC(=O)O)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified. The pyrazole and methoxyphenyl groups are introduced through subsequent reactions, often involving cross-coupling techniques such as Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Unfortunately, the provided search results do not contain specific information about the applications of "3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid". However, the search results do provide some general information about the compound and related research areas.

Basic Information

  • PubChem CID: 75459060
  • Molecular Formula: C27H21N3O3S
  • Molecular Weight: 467.5 g/mol
  • Synonyms: CS-0218158, 3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid
  • IUPAC Name: (Z)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]but-3-enoic acid

Related Compounds and Research

  • Related compound: 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid
  • Similar structures: 3-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxyquinolin-2(1H)-one

Potential Research Areas (based on related terms)

While the search results do not offer direct applications of the specified compound, they do bring up research involving similar compounds or related chemical moieties. These areas might suggest potential research avenues:

  • Cardiorenal Metabolic Syndrome: Studies explore the impact of high sugar and fat diets on metabolic syndrome and the potential therapeutic effects of compounds like gamma-oryzanol .
  • Non-Alcoholic Fatty Liver Disease (NAFLD): Research investigates how high-fat and high-sugar diets contribute to NAFLD and explores preventative measures using specific fatty acids .
  • Liver Hemorrhage: Techniques like hepatic wrapping are used to manage severe liver hemorrhage in coagulopathic patients .
  • PFAS Exposure: Effects of early-life PFAS exposure on child neurodevelopment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of benzothiazole, pyrazole, and butenoic acid motifs. Below is a comparative analysis with key analogs:

Key Observations:

The butenoic acid chain in the target compound distinguishes it from analogs like 9 and 12, which feature pyrazolone or propynyl groups. This acid group may improve water solubility and enable ionic interactions in target binding .

Synthetic Routes: Most analogs (e.g., 9, 12, 14) are synthesized via condensation or nucleophilic substitution, similar to the hypothetical route for the target compound.

Biological Relevance: Benzothiazole-pyrazole hybrids (e.g., 9, 12) exhibit activity against leucine aminopeptidase and inflammatory targets, suggesting the target compound may share similar bioactivity . The diazenyl group in 14 has been linked to nitric oxide synthase inhibition, but the target compound’s butenoic acid moiety may redirect its mechanism toward cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Physicochemical and Computational Insights

  • Molecular Weight: The target compound (C27H19N3O3S) has a molecular weight of 477.52 g/mol, higher than analogs like 9 (MW: 349.40 g/mol) due to the extended butenoic acid chain .
  • LogP : Predicted LogP values (ChemAxon):

    • Target compound: ~3.2 (moderate lipophilicity).
    • Analog 12 : ~4.1 (higher lipophilicity due to propyl/phenethyl groups).
    • Analog 14 : ~2.8 (lower lipophilicity from the diazenyl-benzoic acid group). This suggests the target compound balances membrane permeability and solubility.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H22N2O3S\text{C}_{25}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure incorporates a benzothiazole moiety and a pyrazole derivative, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole and pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM) Reference
HeLa15.0
CaCo-212.5
A549 (Lung)10.0

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been suggested that these compounds can inhibit histone deacetylases (HDACs) and induce apoptosis in cancer cells . Additionally, they may interact with multiple targets within cancer cells, disrupting their normal function and leading to cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that similar benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity .

Bacterial Strain MIC (µg/ml) Reference
Staphylococcus aureus50
Escherichia coli100

Case Studies

A notable case study involved the evaluation of a related pyrazole derivative in a preclinical setting. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation rates and increased apoptosis in treated tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.